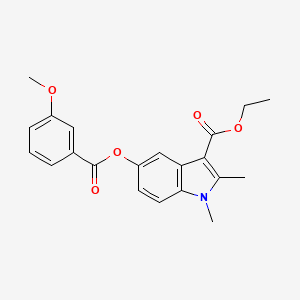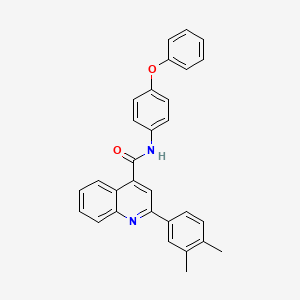
3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(乙氧基羰基)-1,2-二甲基吲哚-5-基 3-甲氧基苯甲酸酯是一种有机化合物,它将吲哚衍生物与甲氧基苯甲酸酯结合在一起。
准备方法
合成路线和反应条件
3-(乙氧基羰基)-1,2-二甲基吲哚-5-基 3-甲氧基苯甲酸酯的合成通常涉及将 3-甲氧基苯甲酸与合适的吲哚衍生物进行酯化反应。 一种常见的方法是铃木-宫浦偶联反应,这种反应广泛用于形成碳-碳键 。该反应涉及在温和条件下使用钯催化剂和硼试剂,使其适用于合成复杂的有机分子。
工业生产方法
该化合物的工业生产可能涉及使用固体酸催化剂的大规模酯化过程。 例如,锆和钛基固体酸已被证明可以有效地催化苯甲酸与醇的酯化反应 。这些催化剂具有可重复使用且环境友好的优点。
化学反应分析
反应类型
3-(乙氧基羰基)-1,2-二甲基吲哚-5-基 3-甲氧基苯甲酸酯可以进行各种化学反应,包括:
氧化: 甲氧基可以被氧化形成羧酸。
还原: 酯基可以被还原为醇。
取代: 吲哚环上可以发生亲电芳香取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 可以使用氯化铁等催化剂引入卤素或硝基等亲电试剂。
主要产物
氧化: 3-(乙氧基羰基)-1,2-二甲基吲哚-5-基 3-羧基苯甲酸酯。
还原: 3-(乙氧基羰基)-1,2-二甲基吲哚-5-基 3-甲氧基苯甲醇。
取代: 根据所用亲电试剂的不同,可以得到各种取代的吲哚衍生物。
科学研究应用
3-(乙氧基羰基)-1,2-二甲基吲哚-5-基 3-甲氧基苯甲酸酯在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的构建单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性.
医药: 由于其独特的结构特征,正在研究其在药物开发中的潜在用途。
工业: 用于合成特种化学品和材料。
作用机理
3-(乙氧基羰基)-1,2-二甲基吲哚-5-基 3-甲氧基苯甲酸酯的作用机理涉及其与特定分子靶标的相互作用。 吲哚环可以参与蛋白质中芳香族氨基酸的π-π堆积相互作用,可能影响蛋白质的功能 。此外,酯基和甲氧基可以分别发生水解和氧化,导致形成活性代谢物。
作用机制
The mechanism of action of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-methoxybenzoate involves its interaction with specific molecular targets. The indole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting protein function . Additionally, the ester and methoxy groups can undergo hydrolysis and oxidation, respectively, leading to the formation of active metabolites.
相似化合物的比较
类似化合物
3-甲氧基苯甲酸: 一种具有相似官能团的简单类似物.
3-甲氧基苯甲酸乙酯: 另一种具有相似反应活性的酯衍生物.
吲哚-3-乙酸: 一种具有生物活性的天然存在的吲哚衍生物.
独特性
3-(乙氧基羰基)-1,2-二甲基吲哚-5-基 3-甲氧基苯甲酸酯的独特性在于它将吲哚环和甲氧基苯甲酸酯结合在一起。这种结构特征使其能够参与各种化学反应并与各种生物靶标相互作用,使其成为研究和工业应用的多功能化合物。
属性
分子式 |
C21H21NO5 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
ethyl 5-(3-methoxybenzoyl)oxy-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-5-26-21(24)19-13(2)22(3)18-10-9-16(12-17(18)19)27-20(23)14-7-6-8-15(11-14)25-4/h6-12H,5H2,1-4H3 |
InChI 键 |
KMFCVTUTKJZVLV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol](/img/structure/B11663967.png)
![2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11663974.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11663976.png)

![ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11663995.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11663997.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11663999.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11664012.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664019.png)
![3-[(2,5-dimethylbenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11664020.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B11664035.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11664043.png)
![methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate](/img/structure/B11664057.png)
